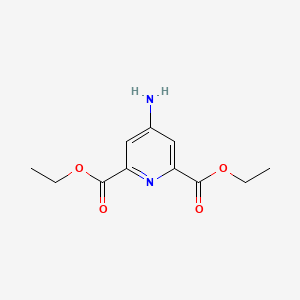

Diethyl 4-aminopyridine-2,6-dicarboxylate

Description

Significance of Pyridine (B92270) Dicarboxylate Esters as Versatile Molecular Building Blocks

Pyridine dicarboxylate esters, such as the diethyl or dimethyl variants, are highly valued as versatile molecular building blocks. Their utility stems from the pyridine-2,6-dicarboxylate (B1240393) core, which functions as a tridentate O,N,O-pincer ligand. mdpi.com This means it can bind to a metal center using the nitrogen atom of the pyridine ring and one oxygen atom from each of the two flanking carboxylate groups. This chelating ability makes these esters crucial in coordination and supramolecular chemistry. nih.gov

These esters are precursors for a wide range of functional molecules. oist.jp The ester groups themselves can be relatively weak coordinators compared to the deprotonated carboxylate form, allowing them to act as "hemilabile" ligands in catalysis, where they can temporarily dissociate to open up a coordination site on a metal catalyst. mdpi.comresearchgate.net Research has demonstrated their use in forming complexes with various metals, including copper(II), where they can adopt mononuclear or binuclear structures depending on the reaction conditions. researchgate.net The ability to form stable, well-defined complexes is fundamental to their application in creating luminescent materials, magnetic materials, and catalysts. nih.gov

Furthermore, the core structure can be modified to build complex supramolecular architectures, such as rotaxanes and molecular cages, which are of interest for molecular recognition and the development of molecular devices. mdpi.com

Overview of Diethyl 4-Aminopyridine-2,6-dicarboxylate within the Broader Context of Pyridine Chemistry

This compound is a specific and highly functionalized derivative within the broad family of pyridine compounds. Its chemical identity is defined by three key features: the central pyridine ring, two diethyl ester groups at the 2- and 6-positions, and an amino group (-NH2) at the 4-position. This unique combination of functional groups dictates its chemical behavior and applications.

The diethyl ester groups provide the O,N,O-pincer ligand characteristics discussed previously, making it a prime candidate for constructing metal-organic complexes. mdpi.com The amino group at the 4-position, however, adds a critical vector for further chemical modification. This nucleophilic site can be readily functionalized, allowing the molecule to be used as a building block for more elaborate structures. This contrasts with simpler diesters of dipicolinic acid, which lack this convenient synthetic handle. The synthesis of related 4-substituted pyridine-2,6-dicarboxylic acid derivatives is an area of active research, aimed at creating bioactive molecules and chemical probes. oist.jp

The compound's properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1196155-10-8 | nih.gov |

| Molecular Formula | C11H14N2O4 | nih.gov |

| Molecular Weight | 238.24 g/mol | nih.gov |

| Canonical SMILES | CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N | nih.gov |

Scope of Academic Research on this compound and Related Derivatives

Academic research leverages this compound and its analogs primarily as intermediates in the synthesis of complex molecular systems. The strategic placement of the amino group allows it to serve as an anchor or reaction point for building larger, functional superstructures.

For instance, research on related compounds demonstrates the synthetic utility of the 4-position. In one study, a similar scaffold, 4-chloropyridine-2,6-dicarboxylic acid diethyl ester, was used as a precursor. The chloro group was substituted via a Stille coupling reaction to attach a phenyl group, yielding Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate. researchgate.net This derivative was designed as a stable intermediate for creating larger ligands intended for molecular recognition studies. researchgate.net This highlights a key application area: the synthesis of tailored ligands for supramolecular chemistry.

The broader class of 4-substituted pyridine-2,6-dicarboxylates are recognized as important building blocks for bioactive molecules and chemical probes for biological research. oist.jp The development of novel, efficient synthetic methods, such as one-pot reactions, to access these derivatives under mild conditions is a significant research goal. oist.jp The combination of a metal-chelating unit (the pincer ligand) and a synthetically versatile functional group (the 4-amino group) makes this compound a valuable platform for developing new materials, sensors, and molecules with potential pharmacological activity. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

diethyl 4-aminopyridine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJBORNYMQMCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252588 | |

| Record name | 2,6-Diethyl 4-amino-2,6-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-10-8 | |

| Record name | 2,6-Diethyl 4-amino-2,6-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethyl 4-amino-2,6-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 4 Aminopyridine 2,6 Dicarboxylate and Its Direct Precursors

Strategies for Constructing the Pyridine-2,6-dicarboxylate (B1240393) Core

The formation of the diethyl ester of pyridine-2,6-dicarboxylic acid is a critical preliminary step. This can be achieved through several reliable methods.

Direct esterification of Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, is a common and straightforward method. This reaction typically involves heating the dicarboxylic acid in ethanol in the presence of an acid catalyst.

One documented procedure involves refluxing Pyridine-2,6-dicarboxylic acid in ethanol with a few drops of concentrated sulfuric acid for 8 hours. Following the reaction, the solvent is evaporated, and the resulting solid is washed with a saturated sodium carbonate solution and extracted with chloroform. This method has been reported to yield Diethyl 2,6-pyridinedicarboxylate as a white powder with a high yield of 94%. chemicalbook.com

Historically, the purification of esters produced by this method required neutralizing the acid catalyst with aqueous ammonia at low temperatures to prevent hydrolysis, followed by solvent extraction. google.com However, modern variations have streamlined this process. A cyclic process has also been developed where the strong acid salt of a pyridine (B92270) carboxylic acid ester acts as a catalyst for the reaction between the pyridine carboxylic acid and an alcohol at reflux temperatures, allowing the product ester to be recovered by distillation. google.com

Table 1: Fischer Esterification of Pyridine-2,6-dicarboxylic Acid

| Reactant | Reagent | Catalyst | Reaction Time | Yield | Reference |

|---|

An alternative route to the diethyl ester involves a two-step process starting with the conversion of Pyridine-2,6-dicarboxylic acid to its more reactive diacid chloride derivative, Pyridine-2,6-dicarbonyl dichloride. This intermediate can then be readily reacted with ethanol to form the desired diester.

The acid chloride is typically prepared by treating the dicarboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov For instance, the dicarboxylic acid can be suspended in dichloromethane (DCM), followed by the addition of DMF and dropwise addition of oxalyl chloride, stirring at room temperature until the solution becomes clear. nih.gov

Once Pyridine-2,6-dicarbonyl dichloride is formed, it is reacted with ethanol. In one method, the acid chloride in dichloromethane is added to a solution of the alcohol and a base like triethylamine at a low temperature (e.g., -10 °C) to neutralize the HCl byproduct. mdpi.com This approach is versatile and is also used to synthesize various pyridine dicarboxamides by reacting the acid chloride with appropriate amines. nih.govmdpi.com

Table 2: Synthesis of Diethyl Pyridine-2,6-dicarboxylate via the Acid Dichloride

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| 1. Acid Chloride Formation | Pyridine-2,6-dicarboxylic acid | Oxalyl chloride, cat. DMF | Dichloromethane (DCM) | Room Temperature, 3-4 h | Pyridine-2,6-dicarbonyl dichloride |

The construction of the pyridine ring itself is a fundamental aspect of heterocyclic chemistry. While many methods exist, the Hantzsch pyridine synthesis and various cycloaddition reactions are notable. baranlab.orgstudylib.net

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and ammonia. baranlab.orgorganic-chemistry.org This reaction first produces a dihydropyridine derivative, which can then be oxidized to the corresponding pyridine-3,5-dicarboxylate. organic-chemistry.org While this method classically yields symmetrically substituted pyridines, modifications can allow for asymmetric products. baranlab.org

Cycloaddition reactions offer another pathway. For example, a Diels-Alder reaction between an 1-azadiene and an alkyne can form the pyridine ring, though this specific route can be challenging. baranlab.org More recently, tandem cycloaddition/cycloreversion sequences using precursors like 1,4-oxazinones have proven effective for creating highly substituted pyridines. nih.gov These reactions are often sensitive to the electronic properties of the reactants and may require heating or catalysis. youtube.com

Introduction and Functionalization of the 4-Amino Substituent

Once the Diethyl pyridine-2,6-dicarboxylate core is synthesized, the next stage is the introduction of the amino group at the 4-position of the pyridine ring.

Direct amination of an unsubstituted pyridine ring at the 4-position is generally difficult due to the electron-rich nature of the ring. Such transformations typically require harsh conditions or activated substrates and are less common for this specific target molecule compared to indirect routes.

A more viable and widely used strategy involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway requires the initial synthesis of a Diethyl pyridine-2,6-dicarboxylate bearing a good leaving group, such as a halogen, at the 4-position.

The synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate can be achieved starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The process involves heating chelidamic acid with a chlorinating agent like phosphorus oxychloride (POCl₃) to first generate the 4-chloro-2,6-pyridinedicarbonyl dichloride intermediate. This crude intermediate is then reacted with ethanol and triethylamine to yield the final chlorinated diester. One reported synthesis achieved an 86% yield for this two-step process. chemicalbook.com

Similarly, Diethyl 4-bromopyridine-2,6-dicarboxylate can be prepared from the diethyl ester of 4-hydroxypyridine-2,6-dicarboxylic acid by heating it with phosphorus pentabromide. chemicalbook.com

With the 4-halo-pyridine-2,6-dicarboxylate intermediate in hand, the 4-amino group can be introduced through a nucleophilic substitution reaction. This typically involves reacting the 4-chloro or 4-bromo compound with an ammonia source, such as aqueous or anhydrous ammonia, often under elevated temperature and pressure. The electron-withdrawing nature of the two ester groups at the 2- and 6-positions facilitates this substitution by activating the 4-position towards nucleophilic attack. This SNAr mechanism is a standard method for introducing amino groups onto activated pyridine rings. researchgate.net

Table 3: Synthesis of Halogenated Intermediates

| Product | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Diethyl 4-chloropyridine-2,6-dicarboxylate | Chelidamic acid | 1. POCl₃ 2. Ethanol, Et₃N | 86% | chemicalbook.com |

Derivatization from Established 4-Aminopyridine Synthesis Methods

The synthesis of Diethyl 4-aminopyridine-2,6-dicarboxylate can be approached by adapting well-established methods for the synthesis of 4-aminopyridine and its derivatives. These methods often involve the introduction of the amino group at the C-4 position of a pre-existing pyridine-2,6-dicarboxylate scaffold.

One prominent strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position. A common precursor for this approach is Diethyl 4-chloropyridine-2,6-dicarboxylate. The electron-withdrawing nature of the two ester groups at the 2- and 6-positions activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. The reaction with an amino source, such as ammonia or a protected amine, can displace the chloro group to yield the desired product.

Another powerful method for the formation of the C-N bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route for the amination of aryl halides. wikipedia.org In this context, Diethyl 4-chloropyridine-2,6-dicarboxylate can be coupled with an ammonia equivalent or a primary amine in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. wikipedia.org

A third approach involves the reduction of a nitro group . The synthesis of Diethyl 4-nitropyridine-2,6-dicarboxylate, followed by its reduction, provides a reliable pathway to the target molecule. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This method is advantageous as the nitro-substituted precursor can often be prepared through electrophilic nitration of the parent pyridine-2,6-dicarboxylate.

Finally, rearrangement reactions such as the Hofmann rearrangement of a corresponding amide can be considered. researchgate.netslideshare.net This would involve the synthesis of the mono-amide derivative of pyridine-2,4,6-tricarboxylic acid diethyl ester, followed by treatment with a halogen in the presence of a base to induce the rearrangement and formation of the 4-amino group.

Regioselective Synthesis and Control of Isomeric Products

The regioselective introduction of the amino group at the 4-position of the pyridine ring is a critical aspect of the synthesis of this compound. The inherent electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups, play a significant role in directing incoming nucleophiles.

In nucleophilic aromatic substitution reactions involving pyridine derivatives, the attack is favored at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance. When the 2- and 6-positions are already substituted with ester groups, the primary sites for nucleophilic attack are the 4-position and to a lesser extent, the remaining ortho positions if they were unsubstituted. The presence of the ester groups further enhances the electrophilicity of the C-4 position, thus promoting regioselective substitution at this site.

In the case of Buchwald-Hartwig amination, the regioselectivity is primarily determined by the position of the leaving group on the pyridine ring. Starting with Diethyl 4-chloropyridine-2,6-dicarboxylate ensures that the amination occurs specifically at the 4-position.

The table below summarizes the key factors influencing regioselectivity in the synthesis of this compound.

| Synthetic Method | Key Factors for Regioselectivity | Expected Outcome |

| Nucleophilic Aromatic Substitution | Electronic activation of the C-4 position by the pyridine nitrogen and the two ester groups. | High selectivity for the 4-amino isomer. |

| Buchwald-Hartwig Amination | The position of the halide (or other leaving group) on the precursor molecule. | Exclusive formation of the 4-amino isomer when starting with a 4-halo precursor. |

| Reduction of Nitro Group | The position of the nitro group on the precursor molecule, which is determined by the preceding nitration step. | Selective formation of the 4-amino isomer if the 4-nitro precursor is used. |

| Hofmann Rearrangement | The position of the amide group on the precursor molecule. | Selective formation of the 4-amino isomer from the corresponding 4-carboxamide precursor. |

Atom Economy and Green Chemistry Considerations in Synthetic Pathways

The principles of atom economy and green chemistry are increasingly important in the design of synthetic routes. These principles aim to maximize the incorporation of reactant atoms into the final product and minimize the generation of waste. nih.gov

When evaluating the synthetic pathways to this compound, several factors should be considered:

Atom Economy: This metric, developed by Barry Trost, calculates the percentage of the total mass of the reactants that is incorporated into the desired product. nih.gov Addition and rearrangement reactions generally have high atom economies, while substitution and elimination reactions often have lower atom economies due to the formation of byproducts.

Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of waste generated. The Buchwald-Hartwig amination, being a catalytic process, is a good example of a more atom-economical approach compared to classical stoichiometric methods.

Solvent Choice: The use of hazardous and volatile organic solvents should be minimized. Water or other environmentally benign solvents are preferred.

Energy Efficiency: Reactions that can be performed at or near ambient temperature and pressure are more energy-efficient.

The table below provides a qualitative comparison of the different synthetic routes based on green chemistry principles.

| Synthetic Method | Atom Economy | Use of Catalysts | Green Chemistry Considerations |

| Nucleophilic Aromatic Substitution | Moderate; byproduct formation (e.g., HCl). | Can be non-catalytic. | May require harsh conditions and produce salt waste. |

| Buchwald-Hartwig Amination | Moderate; involves a catalytic cycle but also stoichiometric base and ligand. | Yes (Palladium). | Use of a heavy metal catalyst requires careful removal from the final product. Ligands can be expensive. |

| Reduction of Nitro Group | Varies; catalytic hydrogenation has high atom economy (byproduct is water), while metal/acid reductions have lower atom economy. | Can be catalytic (e.g., Pd/C). | Metal/acid reductions generate significant metal salt waste. |

| Hofmann Rearrangement | Low; generates stoichiometric amounts of byproducts. researchgate.net | No. | Often involves the use of hazardous reagents like bromine. |

A one-pot synthesis approach, where a precursor is converted to the final product in a single reaction vessel, would be a highly desirable green chemistry route for the production of this compound. researchgate.net Research in this area is ongoing to develop more sustainable and efficient synthetic methodologies.

Chemical Reactivity and Derivatization Strategies of Diethyl 4 Aminopyridine 2,6 Dicarboxylate

Reactions Involving the Ester Functionalities

The two diethyl ester groups are susceptible to nucleophilic acyl substitution, providing pathways to a variety of dicarboxylic acid derivatives.

The ester groups of diethyl 4-aminopyridine-2,6-dicarboxylate can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid derivatives. Complete hydrolysis of both ester groups produces 4-aminopyridine-2,6-dicarboxylic acid nih.gov. This reaction is typically carried out by heating the diester in the presence of an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidification to protonate the resulting carboxylate salts chemicalbook.com.

Selective monohydrolysis, yielding the monoester-monoacid derivative (6-(ethoxycarbonyl)-4-aminopyridine-2-carboxylic acid), can be a more challenging process due to the symmetric nature of the starting material. However, careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the base, can favor the formation of the mono-hydrolyzed product nih.gov. Such selective reactions are valuable as they allow for differentiated functionalization of the two carboxyl groups.

| Starting Material | Reaction | Product | Product IUPAC Name |

|---|---|---|---|

| This compound | Complete Hydrolysis | C₇H₆N₂O₄ | 4-Aminopyridine-2,6-dicarboxylic acid nih.gov |

| This compound | Selective Monohydrolysis | C₉H₁₀N₂O₄ | 6-(Ethoxycarbonyl)-4-aminopyridine-2-carboxylic acid |

Transesterification offers a straightforward method for modifying the alkyl portion of the ester groups. This process involves reacting the diethyl ester with a different alcohol (e.g., methanol, propanol, benzyl alcohol) in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using the new alcohol as the solvent or by removing the ethanol byproduct. This strategy is useful for altering the physical properties of the molecule, such as solubility or steric bulk, or for introducing specific functionalities through the new alcohol. For instance, reacting the diethyl ester with methanol would yield dimethyl 4-aminopyridine-2,6-dicarboxylate chemscene.comsigmaaldrich.com.

| Starting Material | Reactant Alcohol | Product | Product IUPAC Name |

|---|---|---|---|

| This compound | Methanol | C₉H₁₀N₂O₄ | Dimethyl 4-aminopyridine-2,6-dicarboxylate chemscene.comsigmaaldrich.com |

| This compound | Benzyl alcohol | C₂₁H₁₈N₂O₄ | Dibenzyl 4-aminopyridine-2,6-dicarboxylate |

| This compound | Isopropanol | C₁₃H₁₈N₂O₄ | Diisopropyl 4-aminopyridine-2,6-dicarboxylate |

The ester functionalities can be converted into amides or hydrazides through reaction with amines or hydrazine, respectively. Direct reaction with ammonia or primary/secondary amines (ammonolysis/aminolysis) can form the corresponding diamide, although this often requires high temperatures and pressures. A more common and efficient method involves a two-step process: first, the diester is hydrolyzed to 4-aminopyridine-2,6-dicarboxylic acid, which is then converted to the more reactive diacyl chloride using a chlorinating agent like thionyl chloride. This intermediate readily reacts with a wide range of amines to afford bis-amides in good yields nih.gov.

Hydrazinolysis, the reaction with hydrazine hydrate, converts the ester groups into hydrazides (4-aminopyridine-2,6-dicarbohydrazide). These resulting dihydrazides are valuable intermediates for synthesizing other heterocyclic systems, such as pyrazoles and oxadiazoles.

| Starting Material | Reagent | Product | Product IUPAC Name |

|---|---|---|---|

| This compound | Ammonia (via diacyl chloride) | C₇H₇N₃O₂ | 4-Aminopyridine-2,6-dicarboxamide |

| This compound | Aniline (via diacyl chloride) | C₁₉H₁₅N₃O₂ | 4-Amino-N2,N6-diphenylpyridine-2,6-dicarboxamide |

| This compound | Hydrazine Hydrate | C₇H₁₀N₆O₂ | 4-Aminopyridine-2,6-dicarbohydrazide |

Transformations of the 4-Amino Group

The 4-amino group is a key site for derivatization, behaving as a typical aromatic amine. It can readily undergo reactions at the nitrogen atom, influencing the electronic properties of the pyridine (B92270) ring.

The nitrogen atom of the 4-amino group can be functionalized through standard N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base to yield mono- or di-alkylated products. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

N-acylation proceeds readily with acyl chlorides or acid anhydrides. For example, reaction with acetic anhydride in an appropriate solvent can yield N-(2,6-bis(ethoxycarbonyl)pyridin-4-yl)acetamide, a common method for protecting the amino group or modulating its electronic influence on the pyridine ring semanticscholar.org.

| Starting Material | Reagent | Reaction Type | Product IUPAC Name |

|---|---|---|---|

| This compound | Methyl Iodide | N-Alkylation | Diethyl 4-(methylamino)pyridine-2,6-dicarboxylate |

| This compound | Benzyl Bromide | N-Alkylation | Diethyl 4-(benzylamino)pyridine-2,6-dicarboxylate |

| This compound | Acetic Anhydride | N-Acylation | Diethyl 4-acetamidopyridine-2,6-dicarboxylate |

| This compound | Benzoyl Chloride | N-Acylation | Diethyl 4-(benzamido)pyridine-2,6-dicarboxylate |

The 4-amino group can be directly involved in electrophilic substitution reactions. For instance, aminopyridines are known to react with electrophiles like tropylium salts, resulting in the substitution of a hydrogen atom on the amino group researchgate.net.

Furthermore, the amino group can be transformed into other functional groups via diazotization. Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This diazonium intermediate is highly versatile and can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions. This provides a powerful synthetic route to introduce functionalities that are not easily accessible otherwise. For example, the diazonium salt can be treated with copper(I) halides to introduce chloro, bromo, or cyano groups at the 4-position, or it can be hydrolyzed to an alcohol upon heating in water.

| Starting Material | Reagent Sequence | Reaction Type | Product IUPAC Name |

|---|---|---|---|

| This compound | 1. NaNO₂, HCl (aq) 2. CuCl | Sandmeyer Reaction | Diethyl 4-chloropyridine-2,6-dicarboxylate |

| This compound | 1. NaNO₂, H₂SO₄ (aq) 2. CuBr | Sandmeyer Reaction | Diethyl 4-bromopyridine-2,6-dicarboxylate |

| This compound | 1. NaNO₂, HCl (aq) 2. CuCN | Sandmeyer Reaction | Diethyl 4-cyanopyridine-2,6-dicarboxylate |

| This compound | 1. NaNO₂, H₂SO₄ (aq) 2. H₂O, Heat | Hydrolysis of Diazonium Salt | Diethyl 4-hydroxypyridine-2,6-dicarboxylate |

Diazotization and Subsequent Chemical Transformations for Diverse Substituents

The 4-amino group of this compound is a versatile functional handle for introducing a wide array of substituents at the C4-position of the pyridine ring. This is primarily achieved through diazotization, a foundational reaction for aromatic amines. The process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group due to the high stability of the evolved dinitrogen (N₂) gas. oaji.netmasterorganicchemistry.com

The resulting pyridine-4-diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, allowing for the substitution of the diazo group with numerous functionalities. masterorganicchemistry.com These transformations, many of which fall under the category of Sandmeyer or Sandmeyer-type reactions, provide robust pathways to synthesize diverse derivatives. wikipedia.orglscollege.ac.in

Key transformations include:

Halogenation: Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) allows for the efficient introduction of chloro and bromo substituents, respectively. masterorganicchemistry.com Iodination can be achieved using potassium iodide (KI). organic-chemistry.org

Cyanation: The introduction of a nitrile group (-CN) is accomplished using copper(I) cyanide (CuCN). lscollege.ac.in

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution yields the corresponding 4-hydroxy derivative. lscollege.ac.in

Deamination: The amino group can be removed entirely and replaced with a hydrogen atom by treating the diazonium salt with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

These reactions significantly expand the synthetic utility of this compound, enabling the creation of a library of C4-substituted pyridine-2,6-dicarboxylates for various research applications.

Table 1: Potential Transformations via Diazotization of this compound

| Reagent(s) | Substituent Introduced | Reaction Type |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| KI | -I (Iodo) | Sandmeyer-type Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| H₂O, Δ | -OH (Hydroxy) | Hydrolysis |

| H₃PO₂ | -H (Hydrogen) | Deamination (Reduction) |

| HBF₄, Δ | -F (Fluoro) | Balz-Schiemann Reaction |

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is dictated by a combination of electronic effects from its constituent parts. The pyridine nitrogen atom is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene. This deactivating effect is further intensified by the two electron-withdrawing diethyl carboxylate groups at the C2 and C6 positions. However, the powerful electron-donating amino group at the C4 position counteracts this deactivation. As a strong activating group, the amino substituent directs incoming electrophiles to the ortho and para positions relative to itself. In this molecule, the positions ortho to the amino group are the C3 and C5 positions, which become the most nucleophilic sites on the ring and thus the primary targets for electrophilic attack.

Electrophilic Aromatic Substitution (e.g., Halogenation)

Electrophilic aromatic substitution (EAS) on the pyridine core of this compound is predicted to occur selectively at the C3 and C5 positions. This regioselectivity is governed by the strong activating and directing influence of the C4-amino group. While the pyridine ring itself is electron-deficient, the amino group sufficiently increases the electron density at the C3 and C5 carbons to allow reactions with suitable electrophiles.

Cross-Coupling Reactions at the Pyridine Core (e.g., Suzuki-Miyaura)

The pyridine core can be functionalized with new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. nih.govnih.gov This reaction is not performed directly on the C-H bonds of the parent molecule but requires a substrate pre-functionalized with a halide (e.g., Br, I) or a triflate group at the desired position, typically C3 or C5.

Following a successful electrophilic halogenation to install a bromo group at the C3 position, for instance, the resulting Diethyl 4-amino-3-bromopyridine-2,6-dicarboxylate can serve as a substrate for a Suzuki-Miyaura reaction. rsc.org This reaction couples the halo-pyridine with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the pyridine core, enabling the synthesis of complex, highly functionalized pyridine derivatives.

Table 2: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example | Function |

|---|---|---|

| Aryl/Heteroaryl Halide | Diethyl 4-amino-3-bromopyridine-2,6-dicarboxylate | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyzes the C-C bond formation |

| Base | Na₂CO₃ (Sodium Carbonate) or K₃PO₄ (Potassium Phosphate) | Activates the organoboron reagent and facilitates the catalytic cycle |

| Solvent | 1,4-Dioxane/Water or Toluene/Ethanol/Water | Solubilizes reactants and facilitates the reaction |

Deuterium Labeling and Isotopic Substitution Studies

Isotopic labeling, particularly the substitution of hydrogen with deuterium (D), is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative mass spectrometry. acs.orgacs.org For this compound, deuterium can be incorporated into the pyridine ring primarily at the C3 and C5 positions through hydrogen-deuterium exchange (H/D exchange).

Given the electronic properties of the molecule, the C-H bonds at the C3 and C5 positions are the most acidic and susceptible to exchange due to the activating effect of the C4-amino group. nih.gov Acid-catalyzed H/D exchange is a common method, which involves treating the substrate with a deuterated acid source, such as deuterated trifluoroacetic acid (CF₃COOD) or by heating in neutral D₂O at elevated temperatures. nih.govcdnsciencepub.com Under these conditions, the electron-rich C3 and C5 positions can be protonated (or deuterated) to form a sigma complex, which can then lose a proton (or deuteron) to achieve exchange. The efficiency and selectivity of the labeling depend on the reaction conditions, including temperature, pH, and the catalyst used. wikipedia.org Such studies are crucial for understanding the fine details of the molecule's reactivity and behavior in various chemical and biological systems. acs.org

Coordination Chemistry and Ligand Design Principles of Pyridine 2,6 Dicarboxylate Esters

The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complexes are heavily influenced by the nature of the ligand. Pyridine-2,6-dicarboxylate (B1240393) esters, such as Diethyl 4-aminopyridine-2,6-dicarboxylate, are a class of ligands that have been extensively studied due to their predictable coordination behavior and the stability of the complexes they form.

This compound as an O,N,O-Pincer Ligand Framework

The geometry of the ligand is such that the three donor atoms are arranged in a meridional fashion, allowing them to coordinate to a single metal ion in a pincer-like grip. This rigid coordination environment can impart specific geometries and reactivities to the resulting metal complexes. While the tridentate O,N,O mode is predominant, other coordination modes are possible depending on the metal ion, the reaction conditions, and the presence of other competing ligands.

Analysis of Ligand Hemilability and its Implications in Catalysis

Hemilability is a phenomenon where a multidentate ligand can reversibly detach one or more of its donor atoms from the metal center. In the context of this compound, this would typically involve the dissociation of one of the carboxylate oxygen atoms. This process creates a vacant coordination site on the metal, which can then be occupied by a substrate molecule, facilitating a catalytic reaction.

The reversible nature of this bond dissociation is crucial. After the catalytic step is complete, the detached donor atom can re-coordinate to the metal center, regenerating the stable complex. This "opening" and "closing" of the pincer ligand makes it a potentially valuable component in the design of catalysts for various organic transformations. The electronic and steric properties of the ligand, including the presence of the amino group at the 4-position, can be tuned to influence its hemilability and, consequently, its catalytic activity.

Formation and Structural Characterization of Metal Complexes

The versatile nature of this compound as a ligand allows it to form complexes with a wide range of metal ions, including transition metals, lanthanides, and main group metals. The study of these complexes provides valuable insights into their electronic, magnetic, and photophysical properties.

Complexation with Transition Metal Ions

This compound readily forms complexes with first-row transition metal ions such as Copper(II), Nickel(II), Manganese(II), Iron(II), and Cobalt(II). cyberleninka.ruekb.egnih.gov The coordination geometry of these complexes is influenced by the nature of the metal ion and the stoichiometry of the reaction. Typically, the ligand coordinates in its characteristic tridentate O,N,O fashion. researchgate.net The remaining coordination sites on the metal ion can be occupied by solvent molecules or other ancillary ligands.

The resulting complexes often exhibit interesting magnetic and electronic properties. For instance, complexes of paramagnetic ions like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) can be studied using techniques such as magnetic susceptibility measurements to understand their electronic structure. ekb.eg

| Metal Ion | Typical Coordination Number | Potential Geometry |

| Copper(II) | 4, 5, or 6 | Square planar, Square pyramidal, Octahedral |

| Nickel(II) | 4 or 6 | Square planar, Tetrahedral, Octahedral |

| Manganese(II) | 6 | Octahedral |

| Iron(II) | 6 | Octahedral |

| Cobalt(II) | 4 or 6 | Tetrahedral, Octahedral |

Complexation with Lanthanide and Other Main Group Metal Ions

The coordination chemistry of this compound extends beyond transition metals to include lanthanides and main group elements. Lanthanide ions, such as Europium(III) and Terbium(III), are known for their unique luminescent properties. proquest.comnih.gov When complexed with organic ligands like this compound, the ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. nih.govresearchgate.netnih.gov This process, known as the antenna effect, is crucial for the development of luminescent materials and probes. proquest.comnih.gov

Complexes with main group metals such as Thallium(III) and Tin(IV) have also been synthesized and characterized. nih.gov The coordination of the ligand to these metal ions can lead to the formation of structurally diverse complexes with potential applications in various fields.

Influence of Ligand Isomerism and Substituent Effects on Coordination Geometries

The structural diversity of coordination compounds derived from pyridine-dicarboxylate linkers is heavily influenced by the specific arrangement of coordinating groups (isomerism) and the electronic and steric nature of substituents on the pyridine (B92270) ring. acs.org These factors play a crucial role in directing the assembly of complex architectures ranging from discrete metallocycles to extended coordination polymers. nih.govacs.org

Steric and Electronic Effects of the 4-Amino Group and Alkyl Ester Groups on Coordination

The coordination behavior of this compound is governed by the combined influence of its constituent functional groups. The parent ligand, a pyridine-2,6-dicarboxylate ester, acts as a neutral O,N,O-pincer ligand. mdpi.com The coordination typically involves the central pyridine nitrogen and oxygen atoms from the two ester groups. mdpi.comnih.gov

Electronic Effects:

The 4-amino group, being a strong electron-donating group, significantly increases the electron density on the pyridine ring. This enhanced electron density strengthens the sigma-donating capability of the pyridine nitrogen atom, leading to a more stable metal-nitrogen bond. This electronic enrichment makes the ligand a better donor compared to its unsubstituted counterpart. The coordination of the ester groups can occur through either the carbonyl oxygen or the alkoxy oxygen, giving rise to different binding isomers (e.g., Ocarbonyl–M–Ocarbonyl or Ocarbonyl–M–Oalkoxy). mdpi.com The coordination of carbonyl oxygen is generally considered more likely. researchgate.net

Steric Effects:

Impact of Isomeric Dicarboxylate Ligands on Coordination Polymer and Metallocycle Formation

The geometry of ancillary ligands, particularly isomeric dicarboxylate linkers, plays a pivotal role in dictating the final structure of coordination polymers and metallocycles. nih.govmdpi.com Studies on related systems using 4-aminopyridine and different isomers of benzenedicarboxylate (BDC) demonstrate how ligand geometry directs the formation of distinct supramolecular structures. nih.gov

For instance, the reaction of metal ions with 4-aminopyridine and different BDC isomers yields varied architectures:

1,4-Benzenedicarboxylate (terephthalate): This linear and symmetric linker tends to form one-dimensional (1D) zigzag or linear chains. nih.gov

1,3-Benzenedicarboxylate (isophthalate): The angled nature of this linker can lead to the formation of more complex 1D structures, such as concave-convex chains. nih.gov

1,2-Benzenedicarboxylate (phthalate): The adjacent positioning of the carboxylate groups in this isomer favors the formation of discrete dinuclear metallocycles. nih.gov

These findings highlight the principle that the positional isomerism of co-ligands is a critical factor in crystal engineering, allowing for the targeted synthesis of coordination compounds with specific dimensionalities and topologies. nih.govacs.org The interplay between the primary ligand (like this compound) and the isomeric dicarboxylate linkers can thus be harnessed to create a variety of materials, from simple dimeric complexes to intricate 3D frameworks. nih.govsemanticscholar.org

Table 1: Influence of Benzenedicarboxylate Isomerism on the Structure of Metal(II)-4-aminopyridine Complexes Data synthesized from research findings. nih.gov

| Dicarboxylate Isomer | Metal Ion(s) | Resulting Structure | Dimensionality |

|---|---|---|---|

| 1,4-BDC | Ni(II), Co(II) | Isomorphous zigzag chains | 1D |

| 1,3-BDC | Ni(II) | Concave-convex chain | 1D |

| 1,2-BDC | Ni(II), Co(II) | Dinuclear metallocycles | 0D (discrete) |

| 1,3-BDC | Co(II) | Helical chain | 1D |

| 1,4-BDC | Cu(II) | Linear and zigzag chains | 1D |

Spectroscopic and Electrochemical Characterization of Coordination Compounds

The formation of coordination compounds with this compound and the nature of the metal-ligand bonding are elucidated through various spectroscopic and electrochemical techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand. Key vibrational bands are monitored for shifts upon complexation. The strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate groups (νas(COO-) and νs(COO-)) are particularly informative. researchgate.net A significant shift in the C=O stretching frequency of the ester groups indicates the involvement of the carbonyl oxygen in bonding to the metal center. mdpi.com New bands appearing at lower frequencies (typically below 600 cm-1) can often be assigned to metal-oxygen (νM-O) and metal-nitrogen (νM-N) vibrations, providing direct evidence of coordination. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the coordination compounds provide insights into the geometry around the metal ion. For transition metal complexes, bands observed in the visible region are often attributable to d-d electronic transitions. researchgate.net The position and intensity of these bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). mdpi.com Intense bands in the UV region are typically assigned to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net

Table 2: Representative Spectroscopic Data for Related Metal-Pyridine-Dicarboxylate Complexes Data compiled from various sources on related compounds. researchgate.netmdpi.comresearchgate.net

| Technique | Feature | Typical Wavenumber/Wavelength | Interpretation |

|---|---|---|---|

| IR Spectroscopy | ν(C=O) of ester/carboxylate | 1600-1750 cm-1 | Shift upon coordination indicates C=O bonding |

| νas(COO-) - νs(COO-) | Δν > 200 cm-1 | Suggests unidentate carboxylate coordination | |

| ν(M-O) / ν(M-N) | 400-600 cm-1 | Evidence of metal-ligand bond formation | |

| UV-Vis Spectroscopy | d-d transitions | 400-800 nm | Information on coordination geometry |

| Charge Transfer (LMCT) | 250-400 nm | Indicates electronic transitions between ligand and metal |

Electrochemical Characterization:

Cyclic Voltammetry (CV): Cyclic voltammetry is employed to study the redox properties of the metal centers within the complexes. The technique can determine the formal reduction potentials (E0') of the M(II)/M(I) or M(III)/M(II) couples, providing information on how the ligand environment affects the electronic properties and stability of different oxidation states of the metal ion. The reversibility of the redox processes can also be assessed, giving clues about the stability of the complex upon electron transfer. researchgate.net

Computational and Theoretical Investigations of Diethyl 4 Aminopyridine 2,6 Dicarboxylate and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

The optimization of molecular geometry is a fundamental output of quantum chemical calculations, predicting the most stable three-dimensional arrangement of atoms. For pyridine (B92270) dicarboxylic acid derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles.

Table 1: Representative Computed Geometrical Parameters for a Related Pyridine Dicarboxylic Acid (Note: This data is for a related compound, not Diethyl 4-aminopyridine-2,6-dicarboxylate, and is for illustrative purposes.)

| Parameter | Value |

| C-N-C (Pyridine Ring Angle) | ~117-118° (neutral) |

| C-C (Pyridine Ring Bond Length) | ~1.39 Å |

| C-N (Pyridine Ring Bond Length) | ~1.34 Å |

| C-C (Carboxylate Linkage) | ~1.50 Å |

Data derived from typical values for pyridine derivatives in computational studies. mdpi.com

The electronic structure and charge distribution are critical for understanding a molecule's reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) surfaces are commonly computed to visualize the charge distribution. In aminopyridine derivatives, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups are typically regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack or coordination with metal ions. The amino group's nitrogen also contributes to the electronic properties.

In related pyridine dicarboxylic acids, the electronegativity has been shown to influence their potential to bind to metal surfaces. electrochemsci.org The distribution of charges would also be significantly affected by the solvent environment, with polar solvents potentially stabilizing charge separation.

Frontier molecular orbital theory provides insights into a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For pyridine dicarboxylic acid derivatives, the HOMO is often located over the pyridine ring and the amino group, while the LUMO is typically distributed over the pyridine ring and the electron-withdrawing carboxylate groups. The energy of these orbitals and their gap can be correlated with the molecule's behavior in complex formation and its electronic absorption properties.

Vibrational Analysis and Correlation with Experimental Spectroscopic Data

Computational vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of a molecule's vibrational modes. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For this compound, key vibrational modes would include the N-H stretching of the amino group, C=O stretching of the ester groups, and various C-N and C-C stretching and bending modes of the pyridine ring. Such analysis is crucial for confirming the structure of synthesized compounds. mdpi.com

Simulations of Solvation Effects and Ion Pair Stabilization in Complex Formation

The solvent environment can have a profound impact on molecular structure and reactivity. Computational models can simulate solvation effects, providing insight into how the solvent influences conformational preferences and the stability of complexes. For a molecule like this compound, which can act as a ligand, simulations can model the stabilization of ion pairs in coordination complexes. For example, in the formation of supramolecular structures, the solvent can affect the dissociation of counterions and the strength of non-covalent interactions like hydrogen bonding. nih.gov

Computational Studies on Reaction Mechanisms of Derivatization and Complexation

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including derivatization and complexation. For this compound, this could involve studying the reaction pathways for the modification of the amino or ester groups. Furthermore, DFT calculations can be employed to study the formation of metal complexes, determining the preferred coordination geometries and the energetics of binding. This is particularly relevant as pyridine-2,6-dicarboxylate (B1240393) moieties are well-known chelating agents for a variety of metal ions. nih.govresearchgate.net

Applications in Non Biological Chemical Systems and Advanced Materials Science

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to direct the self-assembly of molecules into ordered, functional structures. Diethyl 4-aminopyridine-2,6-dicarboxylate possesses all the necessary features to act as an effective component in such systems. The interplay of hydrogen bonding, metal coordination, and aromatic stacking allows it to form intricate networks in both solution and the solid state.

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to create a three-dimensional network, immobilizing the solvent and forming a gel. nih.govnih.gov The structure of this compound is well-suited for this purpose. The self-assembly process is driven by a combination of specific, directional, non-covalent interactions:

Hydrogen Bonding: The amino group (-NH₂) provides two hydrogen bond donors, while the ester carbonyl groups (C=O) and the pyridine (B92270) nitrogen act as hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonded chains or sheets. nih.gov

π-π Stacking: The electron-deficient nature of the pyridine ring facilitates aromatic stacking interactions, which help to stabilize the assembled network and contribute to its fibrous morphology. researchgate.net

These cooperative interactions enable the molecules to form elongated fibers that entangle to create a robust 3D network capable of trapping solvent molecules, resulting in the formation of a supramolecular gel. nih.gov The properties of these gels can often be tuned by external stimuli, such as temperature or the introduction of specific ions, which can disrupt or enhance the non-covalent interactions governing the assembly.

Table 1: Intermolecular Interactions in this compound Self-Assembly

| Interaction Type | Molecular Origin | Role in Gelation |

|---|---|---|

| Hydrogen Bonding | Amino group (donor), Ester carbonyls (acceptor), Pyridine N (acceptor) | Forms primary 1D chains and cross-links the network. |

| π-π Stacking | Aromatic pyridine ring | Reinforces and stabilizes the fibrous structure. researchgate.net |

| van der Waals | Ethyl ester chains and overall molecular structure | Contributes to overall packing efficiency and stability. |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The pyridine-2,6-dicarboxylate (B1240393) motif is a classic and highly effective tridentate ligand for building such structures. researchgate.net this compound (or its hydrolyzed dicarboxylic acid form) serves as an excellent organic linker for several reasons:

Coordination Sites: The nitrogen atom of the pyridine ring and the oxygen atoms from the two carboxylate groups form a stable pincer-like chelate with a wide range of metal ions (e.g., Cu²⁺, Zn²⁺, Cd²⁺). researchgate.netfrontiersin.org

Structural Directionality: The rigid pyridine core and the defined geometry of the coordination sites allow for the predictable formation of extended one-, two-, or three-dimensional networks. researchgate.net

Functionalization: The 4-amino group provides a site for post-synthetic modification, allowing the properties of the MOF, such as its porosity or surface chemistry, to be tailored for specific applications like gas storage or catalysis. frontiersin.org

The reaction of amino-functionalized pyridine dicarboxylates with metal salts, often under solvothermal conditions, leads to the formation of these highly ordered, porous coordination polymers. researchgate.netfrontiersin.org

The self-assembly properties of this compound are governed by the specific recognition between its functional groups. In the solid state, these interactions lead to well-defined crystal packing arrangements. X-ray crystallography studies on analogous pyridine-2,6-dicarboxylate compounds reveal that π-stacking interactions between the pyridyl rings and N-H···O hydrogen bonds between the amino group of one molecule and a carboxylate oxygen of a neighbor are crucial in stabilizing the supramolecular architecture. researchgate.net These interactions can extend one-dimensional chains into complex three-dimensional networks. researchgate.net

In solution, these same recognition events can lead to the formation of discrete assemblies or the nucleation of larger structures, as seen in the formation of supramolecular gels. The molecule's ability to simultaneously engage in multiple non-covalent interactions makes it a powerful tool for designing systems with predictable assembly behaviors.

Catalysis in Synthetic Organic Chemistry and Industrial Processes

The strong metal-chelating ability of the pyridine-2,6-dicarboxylate scaffold is central to its application in catalysis. By forming stable complexes with catalytically active metal centers, it can serve both as a ligand to modify reactivity and as a precursor for creating more complex catalytic systems.

As a tridentate N,O,O'-ligand, the pyridine-2,6-dicarboxylate framework can coordinate to a variety of transition metals, including palladium, copper, iron, and cobalt, as well as lanthanide ions. nih.govmanchester.ac.uk This coordination has several key effects relevant to catalysis:

Stabilization: The pincer-like chelation stabilizes the metal ion, preventing its precipitation and deactivation.

Electronic Tuning: The electronic properties of the ligand, which can be modulated by the 4-amino group, influence the electron density at the metal center. This, in turn, affects the metal's catalytic activity and selectivity in reactions such as cross-coupling, oxidation, or polymerization.

Stereocontrol: While the parent molecule is achiral, the amino group can be used as a handle to introduce chiral moieties, enabling its use in asymmetric catalysis.

When incorporated into a MOF structure, the resulting metal-ligand sites can function as heterogeneous catalysts, combining the high activity of homogeneous systems with the ease of separation and reusability of solid catalysts.

Table 2: Potential Catalytic Applications with Metal-Pyridine-Dicarboxylate Complexes

| Metal Ion | Potential Catalytic Reaction | Role of Ligand |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizes Pd(0) and Pd(II) intermediates. nih.gov |

| Copper (Cu) | Oxidation, Click chemistry, Atom transfer radical polymerization | Modulates redox potential and stabilizes active species. nih.gov |

| Iron (Fe) | Oxidation, C-H activation | Prevents catalyst deactivation; tunes reactivity. nih.gov |

| Lanthanides (Ln) | Lewis acid catalysis, Luminescent sensing | Creates a defined coordination environment. manchester.ac.uk |

This compound is a valuable precursor for creating a wider family of specialized ligands and catalysts. The reactivity of its functional groups allows for systematic structural modification:

Ester Hydrolysis: The diethyl ester groups can be easily hydrolyzed to the corresponding 4-aminopyridine-2,6-dicarboxylic acid. nih.gov This dicarboxylic acid is often the direct ligand used in the synthesis of MOFs and other coordination complexes.

Amide Formation: The esters can be converted to amides (dicarboxamides) by reaction with amines. Pyridine-2,6-dicarboxamides are also known to be excellent chelating ligands with distinct electronic and steric properties compared to their ester or acid counterparts. nih.gov

Amino Group Modification: The 4-amino group can be acylated, alkylated, or used in diazotization reactions, providing a route to a diverse library of ligands. Each new ligand can then be complexed with a metal to screen for enhanced or novel catalytic activity.

This synthetic accessibility makes this compound a versatile platform for the rational design and development of new catalysts tailored for specific chemical transformations.

Integration into Engineering Plastics and Advanced Polymer Composites

While direct studies on the incorporation of this compound into engineering plastics and advanced polymer composites are not extensively documented in publicly available literature, the structural characteristics of this molecule suggest its potential as a specialty monomer or additive in polymer science. The presence of two ester functional groups and a reactive amino group on a rigid pyridine core provides several avenues for its integration into polymeric systems.

Pyridine dicarboxylic acids, the parent compounds to their diethyl ester derivatives, are recognized as bio-based building blocks for polyesters. researchgate.net The diester functionality in this compound makes it a suitable candidate for polycondensation reactions, particularly in the synthesis of polyesters and polyamides. Through transesterification, it can be reacted with diols to form polyester chains. The pyridine ring, being an aromatic and heterocyclic structure, would be incorporated into the polymer backbone, likely imparting increased rigidity and thermal stability to the resulting material compared to aliphatic counterparts.

The amino group at the 4-position of the pyridine ring offers a site for further chemical modification or for influencing the polymer's properties. This primary amine can act as a curing agent for epoxy resins or be a site for grafting other molecules onto the polymer chain. In the context of advanced polymer composites, this functionality could be leveraged to improve the interfacial adhesion between the polymer matrix and reinforcing fillers, such as glass or carbon fibers.

| Potential Role in Polymers | Relevant Functional Groups | Anticipated Effect on Polymer Properties |

| Monomer | Diethyl ester groups | Incorporation into polyester or polyamide backbone |

| Curing Agent | Amino group | Cross-linking of epoxy resins |

| Adhesion Promoter | Amino group and pyridine nitrogen | Improved interfacial bonding in composites |

| Modifier | Amino group | Site for grafting or other chemical modifications |

Fluorescent Properties and Applications in Chemical Probes (non-biological)

The field of fluorescent chemical probes is continually expanding, with a growing interest in small organic molecules that exhibit environmentally sensitive fluorescence. While specific studies detailing the fluorescent properties of this compound are limited, the broader class of aminopyridine derivatives has been investigated for their fluorescence, suggesting that this compound likely possesses interesting photophysical characteristics. nih.govsciforum.net

The fluorescence of aminopyridine compounds often arises from an intramolecular charge transfer (ICT) excited state, where the amino group acts as an electron donor and the pyridine ring as an electron acceptor. The position and nature of substituents on the pyridine ring can significantly influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

A study on a series of multisubstituted aminopyridines, including 2-amino-6-phenylpyridine-3,4-dicarboxylates, revealed that these compounds exhibit fluorescence. nih.gov For instance, diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate was found to have an emission wavelength of 480 nm and a quantum yield of 0.34. nih.gov The hydrolysis of the ester groups to carboxylic acid in a similar compound resulted in a maintained quantum yield of 0.31, indicating that the core aminopyridine dicarboxylate structure is a robust fluorophore. nih.gov It is plausible that this compound would exhibit similar fluorescent behavior, with the exact emission wavelength and quantum yield being dependent on the specific electronic effects of the substituent arrangement.

The amino group in this compound also presents an opportunity for the development of "turn-on" fluorescent probes. For example, the free amino group could be chemically modified to a non-fluorescent form, which, upon reaction with a specific analyte, is converted back to the fluorescent aminopyridine. This principle has been demonstrated with an azido-substituted aminopyridine, which was non-fluorescent but became highly fluorescent after a click reaction. nih.gov

Given these properties, this compound and its derivatives could be explored as non-biological chemical probes for various applications, such as sensing metal ions or small organic molecules. The pyridine nitrogen and the amino group could serve as binding sites, and the binding event could trigger a change in the fluorescent signal.

| Compound Class | Reported Emission Wavelength (λem) | Reported Quantum Yield (Φ) | Reference |

| 2-amino-6-phenylpyridine-3,4-dicarboxylates | 480 nm | 0.31 - 0.44 | nih.gov |

| Azido aminopyridine (pre-probe) | - | ~0.03 | nih.gov |

| Triazole aminopyridine (post-reaction) | 480 nm | 0.35 - 0.43 | nih.gov |

Emerging Research Avenues and Future Perspectives in the Chemistry of Diethyl 4 Aminopyridine 2,6 Dicarboxylate

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. While specific, optimized syntheses for Diethyl 4-aminopyridine-2,6-dicarboxylate are not extensively detailed in peer-reviewed literature, the synthesis can be logically approached from its parent compound, 4-aminopyridine-2,6-dicarboxylic acid. The key challenge lies in developing routes that maximize yield, minimize waste, and utilize sustainable practices.

Future research is likely to focus on the following areas:

One-Pot Syntheses: Inspired by novel one-pot methods developed for other 4-substituted pyridine-2,6-dicarboxylic acid derivatives, future work could target a direct synthesis of the diethyl ester from simpler precursors, avoiding the isolation of the intermediate di-acid. bldpharm.com Such methods often employ milder conditions and improve atom economy.

Green Esterification: The conversion of 4-aminopyridine-2,6-dicarboxylic acid to its diethyl ester is a critical step. Traditional esterification methods often use a large excess of alcohol and a strong acid catalyst, which can require complex neutralization and extraction steps. sigmaaldrich.com Future research will likely explore greener alternatives, such as solid acid catalysts, enzymatic processes, or continuous flow reactors, to improve the sustainability of the esterification process.

Alternative Starting Materials: Research into novel synthetic pathways may explore different starting materials. For instance, methods for the catalytic hydrogenation of chlorinated precursors like 4-amino-3,5,6-trichloropyridine-2-carboxylic acid could be adapted and optimized to produce the parent di-acid in high yield under sustainable conditions.

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, simplified purification | Development of novel catalyst systems and reaction cascades from simple aldehydes and pyruvates. bldpharm.com |

| Green Esterification | Catalyst reusability, reduced waste, milder reaction conditions | Application of solid acid catalysts, biocatalysis (enzymes), and flow chemistry. |

| Catalytic Hydrogenation | High yield, use of readily available precursors | Optimization of catalyst (e.g., Pd/C) loading and reaction conditions (pressure, temperature). |

Exploration of Novel Derivatization Chemistries and Functionalization Strategies

The trifunctional nature of this compound makes it an ideal scaffold for creating a diverse library of new molecules. The amino group, the ester functionalities, and the pyridine (B92270) nitrogen atom each offer distinct opportunities for derivatization. This area remains largely unexplored, presenting a significant opportunity for future research.

Potential functionalization strategies include:

N-Functionalization: The 4-amino group is a prime site for modification. It can undergo acylation, alkylation, arylation, or condensation with aldehydes and ketones to form Schiff bases. These reactions would allow for the introduction of a wide range of functional moieties, tuning the molecule's electronic properties, solubility, and steric profile.

Ester Group Modification: The diethyl ester groups can be hydrolyzed back to the dicarboxylic acid, which is a key transformation for its use as a chelating ligand. Alternatively, they can be converted into amides by reaction with various amines, a strategy that has been used to create pyridine-2,6-dicarboxamide derivatives for use as fluorescent sensors. proquest.com Transesterification with different alcohols could also yield a variety of esters with tailored properties.

Pyridine Ring Chemistry: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, which can alter the electronic character of the ring and provide a handle for further reactions.

| Functional Group | Reaction Type | Potential Application of Derivative |

| 4-Amino Group | Acylation, Alkylation, Schiff Base Formation | Synthesis of new ligands, pharmaceutical intermediates, functional dyes |

| Ester Groups | Hydrolysis, Amidation, Transesterification | Creation of chelating agents, building blocks for polymers, fluorescent probes |

| Pyridine Nitrogen | N-Oxidation | Modification of electronic properties, intermediates for further functionalization |

Advanced Ligand Design for Tailored Coordination Properties and Material Applications

The pyridine-2,6-dicarboxylate (B1240393) scaffold is a well-established O,N,O-tridentate pincer ligand that forms stable complexes with a wide range of metal ions, including transition metals and lanthanides. alfachemch.comtuni.fi this compound serves as a valuable precursor to the active ligand, 4-aminopyridine-2,6-dicarboxylate, which is typically generated via in-situ or prior hydrolysis of the ester groups.

The presence of the 4-amino group is critical as it provides a strategic position to electronically tune the ligand's properties. Electron-donating or -withdrawing groups can be attached to this amino function to modulate the electron density on the pyridine ring and the carboxylate groups, thereby influencing the stability, redox potential, and photophysical properties of the resulting metal complexes.

Future perspectives in this area include:

Modulating Metal Complex Properties: A systematic study of how different substituents on the 4-amino group affect the properties of lanthanide complexes is a promising research avenue. This could lead to the development of new luminescent materials with enhanced quantum yields or specific sensing capabilities. nih.gov

Controlled Assembly of MOFs: The use of the diethyl ester directly in the synthesis of metal-organic frameworks (MOFs) could offer a degree of temporal control over the assembly process. Slow, in-situ hydrolysis of the ester to the carboxylate could lead to the formation of more crystalline, defect-free materials. The parent 4-aminopyridine-2,6-dicarboxylic acid is recognized as a useful building block for MOFs. bldpharm.com

Development of Novel Catalysts: Metal complexes based on this ligand scaffold could be explored for catalytic applications. The electronic tuning afforded by the 4-amino position could be used to optimize the activity and selectivity of a metal-centered catalyst for various organic transformations.

Integration into Hybrid Material Systems and Nanotechnology

The functional versatility of the 4-aminopyridine-2,6-dicarboxylate structure makes it an attractive candidate for integration into advanced hybrid materials. These materials combine the properties of organic molecules with inorganic frameworks to achieve synergistic functionalities.

A notable example involves the use of the parent 4-aminopyridine-2,6-dicarboxylic acid to create functional hydrogels. In one study, nanocellulose was functionalized with the di-acid, leading to a complex that formed a fluorescent hydrogel. This demonstrates the potential of this molecular scaffold in creating soft, functional materials.

Emerging research avenues in this domain could involve:

Polymer Composites: The diethyl ester could be incorporated into polymer matrices either as a functional additive or by being covalently grafted onto a polymer backbone via its amino group. This could be used to impart specific properties, such as metal-ion binding capabilities or enhanced thermal stability, to the polymer.

Surface Modification of Nanoparticles: The molecule could be used to functionalize the surface of inorganic nanoparticles (e.g., silica, gold, iron oxide). The pyridine dicarboxylate end would provide a strong anchor to the nanoparticle surface, while the amino group would be exposed for further chemical modification or to tailor the nanoparticle's interaction with its environment.

Self-Assembled Monolayers: The compound's structure is amenable to forming self-assembled monolayers on various substrates, which could be a stepping stone for the development of new sensors or electronic devices.

Application in Specialized Chemical Sensing and Environmental Remediation

The ability of the pyridine-2,6-dicarboxylate core to bind strongly to metal ions is a key feature that can be exploited in the development of chemical sensors and environmental remediation technologies. The fluorescence of lanthanide complexes is often highly sensitive to their coordination environment, making them excellent candidates for luminescent sensors.

Research has shown that the parent ligand, 4-aminopyridine-2,6-dicarboxylic acid, can be used to bridge terbium ions to cellulose macromolecules. The resulting material exhibits luminescence that is reversibly affected by the presence of specific anions like ClO⁻ and SCN⁻, demonstrating its potential as an ion sensor.

Future research directions include:

Selective Chemosensors: By attaching specific receptor units to the 4-amino group of this compound, it should be possible to create highly selective and sensitive chemosensors. After hydrolysis to the di-acid and complexation with a luminescent metal ion like europium or terbium, the binding of a target analyte to the receptor unit could trigger a measurable change in the complex's fluorescence.

Environmental Remediation: The strong chelating ability of the 4-aminopyridine-2,6-dicarboxylate ligand for various metal ions, including heavy metals, suggests its potential use in environmental remediation. The molecule could be immobilized on a solid support, such as silica gel or a polymer resin, to create a sorbent material for the selective removal of toxic metal ions from contaminated water. While this application is currently speculative, it represents a logical and important future research direction.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the crystal structure of diethyl 4-aminopyridine-2,6-dicarboxylate?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use a Bruker SMART BREEZE CCD diffractometer with MoKα radiation (λ = 0.71073 Å) for data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement via SHELXL or SHELXTL ensures accurate parameterization of bond lengths, angles, and hydrogen bonding. For validation, employ tools like PLATON to check for structural inconsistencies (e.g., missed symmetry, incorrect space group assignments) .

Q. How can synthetic impurities in this compound be systematically identified?

- Methodology : Combine chromatographic (HPLC/GC-MS) and spectroscopic techniques (¹H/¹³C NMR, IR). For trace impurities (<1%), use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Crystallize the compound under controlled conditions (e.g., slow evaporation in ethanol) to isolate pure phases, and compare experimental melting points with literature values .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use PPE (nitrile gloves, ANSI-approved goggles, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water for ≥15 minutes. Store the compound in a locked cabinet (P405) under inert gas (N₂/Ar) to prevent degradation. Dispose of waste via certified hazardous waste contractors (P501) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between X-ray crystallographic data and DFT-optimized structures?

- Methodology : Perform geometry optimization using Gaussian or ORCA at the B3LYP/6-311++G(d,p) level. Compare torsion angles (e.g., pyridine ring puckering) with experimental SCXRD data. If deviations exceed 5%, re-examine crystallographic refinement parameters (e.g., thermal displacement models, hydrogen atom placement). Use Cremer-Pople puckering coordinates to quantify ring non-planarity and validate against crystallographic software outputs .

Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?

- Methodology : Screen Lewis acid catalysts (e.g., ZnCl₂, BF₃·Et₂O) to direct electrophilic substitution at the 4-amino position. Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy. For example, in Hantzsch dihydropyridine syntheses, use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance regiocontrol. Analyze competing pathways using DFT (activation energy barriers) .

Q. How do substituent effects on the pyridine ring influence the compound’s bioactivity?